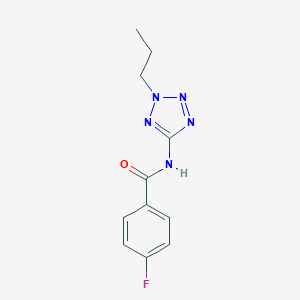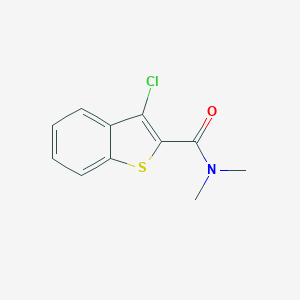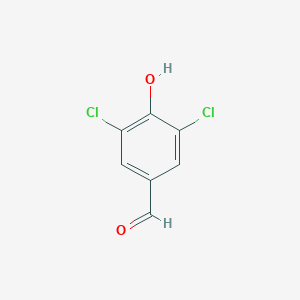![molecular formula C14H15NO B186936 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one CAS No. 24123-89-5](/img/structure/B186936.png)
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of benzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction could produce benzyl derivatives .
Applications De Recherche Scientifique
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[2.2.2]octan-3-one: A structurally related compound with similar chemical properties.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Known for its role in the synthesis of tropane alkaloids.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various research fields highlight its significance .
Propriétés
Numéro CAS |
24123-89-5 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
(2E)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/b13-10+ |
Clé InChI |
RBGFDYWXBIXLSF-JLHYYAGUSA-N |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
SMILES isomérique |
C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=C3 |
SMILES canonique |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
Key on ui other cas no. |
24123-89-5 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)



